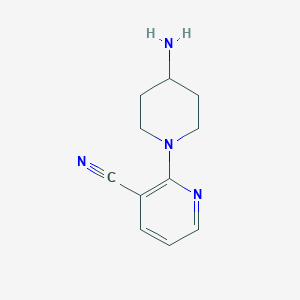

2-(4-Aminopiperidin-1-yl)nicotinonitrile

Description

Significance of Nicotinonitrile and Piperidine (B6355638) Scaffolds in Contemporary Chemical and Biological Research

Both nicotinonitrile (also known as 3-cyanopyridine) and piperidine moieties are prevalent in a wide array of pharmaceuticals and biologically active compounds. thieme-connect.comresearchgate.netekb.egresearchgate.net Their individual and combined contributions to molecular design are a significant area of focus in drug discovery and medicinal chemistry.

The nicotinonitrile scaffold is a pyridine (B92270) ring substituted with a nitrile group. This structure is a key component in a variety of therapeutic agents. researchgate.netekb.eg The pyridine ring is a common N-heteroaromatic found in numerous physiologically active molecules and natural products like nicotinic acid and nicotinamide (B372718). ekb.eg The nitrile group and the nitrogen atom in the ring can act as hydrogen bond acceptors, contributing to molecular interactions with biological targets. acs.org Nicotinonitrile derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Several marketed drugs, such as bosutinib (B1684425) and neratinib, incorporate the nicotinonitrile structure, highlighting its therapeutic relevance. researchgate.netbohrium.com

The piperidine scaffold , a six-membered nitrogen-containing heterocycle, is one of the most frequently encountered structural motifs in approved pharmaceuticals. researchgate.netnih.gov It is present in over seventy commercialized drugs. researchgate.net The prevalence of the piperidine ring is due to its ability to serve as a versatile scaffold that can be readily functionalized. nih.gov Its introduction into molecules can modulate crucial properties such as physicochemical characteristics, biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.comthieme-connect.com Piperidine derivatives have been successfully developed for a wide range of therapeutic applications, targeting the central nervous system, inflammation, and infectious diseases. researchgate.netresearchgate.net

The combination of these two scaffolds in one molecule offers a rich platform for creating diverse chemical libraries for screening and drug development.

Table 1: Significance of Nicotinonitrile and Piperidine Scaffolds in Research

| Scaffold | Key Features | Therapeutic Applications |

| Nicotinonitrile | Pyridine ring with a nitrile group; hydrogen bond accepting capabilities. researchgate.netekb.egacs.org | Anticancer, anti-inflammatory, antimicrobial, cardiotonic. researchgate.net |

| Piperidine | Six-membered nitrogenous heterocycle; versatile for functionalization. researchgate.netnih.gov | CNS modulators, analgesics, antihistamines, anticancer agents. researchgate.netnih.gov |

Overview of 2-(4-Aminopiperidin-1-yl)nicotinonitrile as a Subject of Academic Inquiry

While extensive research has been published on its constituent scaffolds, this compound itself is more frequently cited as a research chemical or a building block in the synthesis of more complex molecules rather than an end product with defined biological activity. scbt.com Its structure, featuring a reactive primary amine on the piperidine ring and the versatile nicotinonitrile core, makes it an attractive starting material for chemical synthesis.

Academic and industrial interest in this compound lies in its potential as a scaffold for creating derivatives with novel properties. The primary amino group allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The compound is commercially available, often as a dihydrochloride (B599025) salt, which facilitates its use in research settings for the synthesis of new chemical libraries aimed at various biological targets. scbt.com

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H14N4 |

| Molecular Weight | 202.26 g/mol |

| CAS Number | 871126-03-9 |

| Appearance | Solid |

Note: Physical properties can vary depending on the specific salt form and purity.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-8-9-2-1-5-14-11(9)15-6-3-10(13)4-7-15/h1-2,5,10H,3-4,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRESMYWILMJOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Aminopiperidin 1 Yl Nicotinonitrile

Established Synthetic Routes to 2-(4-Aminopiperidin-1-yl)nicotinonitrile

The primary and most direct method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction.

The principal pathway for synthesizing this compound is the reaction of a 2-halonicotinonitrile, typically 2-chloronicotinonitrile, with tert-butyl (piperidin-4-yl)carbamate, followed by the deprotection of the Boc group.

The reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine (B6355638) ring on the electron-deficient carbon at the 2-position of the pyridine (B92270) ring, displacing the halide. The presence of the electron-withdrawing nitrile group at the 3-position activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. youtube.com

A common procedure involves reacting 2-chloronicotinonitrile with tert-butyl (piperidin-4-yl)carbamate in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the substitution. Following the substitution, the tert-butyloxycarbonyl (Boc) protecting group on the 4-amino group of the piperidine is removed. This is usually achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid in an appropriate solvent.

| Reactants | Reagents & Conditions | Product |

| 2-Chloronicotinonitrile, tert-butyl (piperidin-4-yl)carbamate | 1. Base (e.g., Triethylamine), Solvent (e.g., Ethanol), Heat2. Acid (e.g., Trifluoroacetic acid), Solvent (e.g., Dichloromethane) | This compound |

While the nucleophilic aromatic substitution of a 2-halonicotinonitrile is the most direct route, other strategies can be envisioned, often involving the construction of the substituted pyridine ring itself. One such approach is the Guareschi-Thorpe condensation, which can be used to synthesize highly substituted 2-pyridones. beilstein-journals.org These pyridones can then be converted to the corresponding 2-chloro or other 2-halo derivatives, which can subsequently undergo nucleophilic substitution as described above.

Another potential alternative involves multicomponent reactions. Various nicotinonitrile derivatives can be synthesized through one-pot, multicomponent reactions involving aldehydes, malononitrile, and other reagents. researchgate.netmdpi.com While a direct synthesis of this compound via a multicomponent reaction has not been explicitly detailed in the provided context, the versatility of these methods suggests it as a plausible area for synthetic exploration.

Chemical Reactivity and Derivatization Strategies for this compound

The chemical reactivity of this compound is characterized by the functional groups present: the primary amino group on the piperidine ring, the tertiary amine of the piperidine attached to the pyridine, the nitrile group, and the pyridine ring itself. These sites offer opportunities for a variety of chemical transformations.

The primary amino group of the piperidine moiety is susceptible to oxidation. However, selective oxidation in the presence of other functional groups can be challenging. The pyridine ring itself can be oxidized to the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). nih.gov This N-oxide can then be a substrate for further functionalization.

The nitrile group is a key site for reduction reactions. It can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation provides a route to further derivatization, for example, by acylation or alkylation of the newly formed primary amine.

| Functional Group | Reducing Agent/Condition | Product |

| Nitrile (-CN) | Lithium aluminum hydride (LiAlH4) or Catalytic Hydrogenation | Primary Amine (-CH2NH2) |

The primary amino group on the piperidine ring is a strong nucleophile and readily undergoes reactions with electrophiles. These reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is another common method for alkylation.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The pyridine ring, being electron-deficient, is generally unreactive towards electrophilic aromatic substitution. However, it is activated for nucleophilic aromatic substitution, as demonstrated in its synthesis. youtube.com The existing amino-piperidine substituent at the 2-position can influence the regioselectivity of further nucleophilic substitutions on the pyridine ring, should a suitable leaving group be present at another position.

Addition Reactions at the Nitrile Moiety and Heterocycle Modifications

The chemical reactivity of this compound is characterized by the functional groups present: the nitrile group, the substituted pyridine ring, and the aminopiperidine moiety. While specific literature detailing the reactions for this exact molecule is limited, the reactivity of its core components—the nicotinonitrile framework and the nitrile group—is well-established in organic chemistry. These functional groups offer pathways for various chemical transformations, including addition reactions at the nitrile and modifications of the pyridine heterocycle.

Addition Reactions at the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This allows for a variety of addition reactions, which can transform the nitrile into other important functional groups. libretexts.orgopenstax.org

Hydrolysis

Nitriles can be hydrolyzed to produce either amides or carboxylic acids, depending on the reaction conditions. libretexts.orgyoutube.com The reaction typically requires heating with an aqueous acid or base.

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid (HCl), leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org The initial product is an amide, which is subsequently hydrolyzed further to the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521) (NaOH), yields a salt of the carboxylic acid and ammonia (B1221849) gas. openstax.orglibretexts.org Careful control of conditions, such as using alkaline hydrogen peroxide, can sometimes allow the reaction to be stopped at the intermediate amide stage. commonorganicchemistry.com

| Reaction Type | Reagents | Product Functional Group |

| Acidic Hydrolysis | H₃O⁺, Δ | Carboxylic Acid |

| Basic Hydrolysis | NaOH, H₂O, Δ | Carboxylate Salt |

| Partial Hydrolysis | Mild basic H₂O₂ | Amide |

Reduction

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents. openstax.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), typically followed by an aqueous workup. libretexts.orgopenstax.org The reaction proceeds through the addition of two hydride ions to the nitrile carbon. openstax.org Other reagents, such as catalytic hydrogenation or combinations of sodium amidoborane and lithium borohydride, have also been employed for the reduction of various nitriles to amines or their borane (B79455) complexes. organic-chemistry.orgrsc.org

| Reaction Type | Reagents | Product Functional Group |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Raney Ni) | Primary Amine |

Addition of Organometallic Reagents

Grignard reagents (R-MgX) can add to the nitrile group to form ketones after hydrolysis of the intermediate imine salt. libretexts.orgopenstax.org This reaction provides a valuable method for carbon-carbon bond formation, attaching the R-group from the Grignard reagent to the carbon atom of the former nitrile. openstax.org

Heterocycle Modifications

The nicotinonitrile scaffold itself can undergo various chemical transformations, although these are often dependent on the other substituents present on the pyridine ring. Reactions involving other nicotinonitrile derivatives can provide insight into potential modifications.

Nucleophilic Aromatic Substitution

While the pyridine ring is generally less reactive towards electrophiles than benzene, it is more susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups like the nitrile. The presence of a good leaving group on the ring allows for nucleophilic aromatic substitution. For instance, studies on other nicotinonitrile systems have shown that a chloro group on the pyridine ring can be displaced by nucleophiles like amines. nih.gov

Cyclization and Fused-Ring Formation

The nitrile and amino groups present in aminonicotinonitrile derivatives can act as handles for constructing fused heterocyclic systems. For example, α-aminonicotinonitriles have been used as precursors in one-pot condensation reactions to synthesize fused pyrimidine (B1678525) rings, such as pyrido[1,2-a]pyrimidines. researchgate.net Such reactions often involve condensation with aldehydes and other reagents, leading to complex molecular architectures.

Molecular Interactions and Biological Target Engagement Studies of 2 4 Aminopiperidin 1 Yl Nicotinonitrile

Identification and Characterization of Molecular Targets

There is currently no publicly available scientific literature detailing the interaction of 2-(4-Aminopiperidin-1-yl)nicotinonitrile with any specific enzymes.

Scientific studies on the binding affinity and functional activity of this compound at any biological receptors have not been reported in the available literature.

There is no information available from published research on the effects of this compound on intracellular signaling pathways.

Advanced Methodologies for Assessing Target Engagement

No studies have been published that utilize the Cellular Thermal Shift Assay (CETSA) to investigate the target engagement of this compound.

There are no reports in the scientific literature of fluorescence-based assays being used to study the interaction of this compound with its potential biological targets.

Label-Free and Biophysical Approaches for Interaction Analysis

The characterization of molecular interactions is fundamental to understanding the mechanism of action of any bioactive compound. For a molecule such as this compound, label-free and biophysical approaches offer a direct means to study its binding to potential biological targets without the need for modification or labeling of the interacting partners. These techniques are invaluable in drug discovery as they provide quantitative data on binding affinity, kinetics, and thermodynamics, which are critical for establishing structure-activity relationships and optimizing lead compounds.

Label-free methods monitor the intrinsic physical properties of molecules to detect binding events in real-time. nih.gov This avoids the potential for labels to interfere with the interaction being studied. Biophysical techniques, a broader category that includes many label-free methods, probe the physical and chemical properties of systems to elucidate the energetics and stoichiometry of binding.

Several powerful techniques fall under this umbrella, with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) being among the most widely used. mdpi.com These methods allow for a detailed investigation into how this compound engages with its biological target.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte in solution to a ligand immobilized on the chip surface. helsinki.fi This allows for the real-time determination of the association and dissociation rates of a molecular interaction. nih.gov

In a hypothetical study of this compound, a putative protein target would be immobilized on the sensor chip. A solution containing the compound would then be flowed over the surface. The binding of the compound to the protein would cause a change in the refractive index, which is detected as a change in the SPR signal.

The data obtained from such an experiment would allow for the calculation of key kinetic parameters:

Association rate constant (k_a): Describes the rate at which the compound binds to the target.

Dissociation rate constant (k_d): Describes the rate at which the compound dissociates from the target.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a. A lower K_D value indicates a higher binding affinity.

The following table illustrates the type of data that could be generated from an SPR analysis of this compound and its analogs binding to a target protein.

Hypothetical SPR Kinetic Data for this compound and Analogs

| Compound | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |

| This compound | 2.5 x 10⁵ | 1.0 x 10⁻³ | 4.0 |

| Analog A | 1.8 x 10⁵ | 2.2 x 10⁻³ | 12.2 |

| Analog B | 3.1 x 10⁵ | 5.5 x 10⁻⁴ | 1.8 |

This data is for illustrative purposes only and does not represent actual experimental results.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. khanacademy.org It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment. nih.gov

In a typical ITC experiment to study the interaction of this compound with a target protein, a solution of the compound would be titrated into a sample cell containing the protein solution. mdpi.com The heat changes associated with the binding are measured and used to determine:

Binding affinity (K_A): The reciprocal of the equilibrium dissociation constant (K_D).

Enthalpy change (ΔH): The heat released or absorbed upon binding.

Stoichiometry (n): The ratio of the interacting molecules in the complex.

From these directly measured parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a comprehensive understanding of the driving forces behind the binding interaction.

The table below presents a hypothetical thermodynamic profile for the binding of this compound to a target protein as determined by ITC.

Hypothetical Thermodynamic Data for the Interaction of this compound with a Target Protein

| Parameter | Value |

| Stoichiometry (n) | 1.05 |

| K_D (nM) | 4.5 |

| ΔH (kcal/mol) | -8.2 |

| -TΔS (kcal/mol) | -3.1 |

| ΔG (kcal/mol) | -11.3 |

This data is for illustrative purposes only and does not represent actual experimental results.

The combination of kinetic data from SPR and thermodynamic data from ITC would provide a detailed and comprehensive picture of the molecular interactions of this compound, guiding further development and optimization of this compound.

Structure Activity Relationship Sar and Lead Optimization Principles Applied to 2 4 Aminopiperidin 1 Yl Nicotinonitrile Derivatives

Delineation of Pharmacophoric Elements and Key Structural Features

The 2-(4-aminopiperidin-1-yl)nicotinonitrile scaffold can be dissected into three primary regions for SAR analysis: the nicotinonitrile ring, the piperidine (B6355638) ring, and the exocyclic amino group. Each of these components presents opportunities for modification to probe their role in target engagement.

The Nicotinonitrile Moiety: The 3-cyanopyridine (B1664610) (nicotinonitrile) ring is a crucial feature, often involved in critical interactions with biological targets. ekb.eg The cyano group can act as a hydrogen bond acceptor, while the pyridine (B92270) nitrogen can also participate in hydrogen bonding. The aromatic nature of the ring allows for potential π-π stacking or hydrophobic interactions. Modifications to this ring, such as the introduction of substituents at positions 4, 5, and 6, can significantly impact activity. For instance, in related 2-aminopyridine-3,5-dicarbonitrile (B1331539) compounds, substitutions on the pyridine ring have led to significant improvements in bioactivity. nih.gov

The 1,4-Substituted Piperidine Linker: The piperidine ring serves as a linker between the nicotinonitrile core and the exocyclic amino group. Its conformation and substitution pattern are critical for orienting the other pharmacophoric elements correctly within a target's binding site. The nitrogen atom at position 1, attached to the nicotinonitrile ring, is a key connection point.

The 4-Amino Group: The primary amino group at the 4-position of the piperidine ring is a potential key interaction point, likely acting as a hydrogen bond donor. Its basicity and the steric environment around it can be modulated through substitution to optimize binding affinity and selectivity.

A hypothetical pharmacophore model for this scaffold, based on common interaction patterns of similar heterocyclic compounds, would likely include:

A hydrogen bond acceptor (the cyano group and/or pyridine nitrogen).

A hydrogen bond donor (the 4-amino group).

A central hydrophobic/scaffold core (the piperidine and pyridine rings).

Rational Design and Synthesis of Analogs for SAR Elucidation

To systematically explore the SAR of this scaffold, a library of analogs can be rationally designed and synthesized. The goal is to probe the importance of each structural feature identified in the pharmacophore model.

Modifications to the Nicotinonitrile Ring: Substituents can be introduced at various positions on the nicotinonitrile ring to explore electronic and steric effects. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronics of the pyridine ring. Bulky substituents can probe the steric tolerance of the binding pocket.

Modifications to the Piperidine Ring: The piperidine ring can be replaced with other cyclic amines (e.g., pyrrolidine, azepane) to assess the impact of ring size on activity. Additionally, stereochemistry at the 4-position can be investigated by synthesizing chiral analogs to determine if a specific enantiomer is preferred for activity.

Modifications to the 4-Amino Group: The primary amine can be acylated, alkylated, or used to form ureas and sulfonamides to investigate the necessity of the hydrogen bond donating capability and to explore additional binding interactions.

Below is a hypothetical data table illustrating how SAR could be explored through analog synthesis and testing.

| Compound ID | R1 (Nicotinonitrile Substitution) | R2 (4-Amino Substitution) | Target Binding Affinity (Ki, nM) |

| LEAD-1 | H | H | 50 |

| ANA-1a | 5-Cl | H | 25 |

| ANA-1b | 5-OCH3 | H | 150 |

| ANA-2a | H | -C(O)CH3 (Acetyl) | 200 |

| ANA-2b | H | -CH3 (Methyl) | 75 |

| ANA-2c | H | -SO2CH3 (Mesyl) | 180 |

This table contains hypothetical data for illustrative purposes.

From this hypothetical data, one might conclude that a chloro substituent at the 5-position of the nicotinonitrile ring enhances potency, while a methoxy (B1213986) group is detrimental. Similarly, modification of the 4-amino group appears to reduce affinity, suggesting the primary amine is important for activity.

Strategic Approaches for Enhancing Research Compound Potency and Selectivity

Scaffold hopping is a powerful strategy to identify novel core structures with improved properties while retaining key pharmacophoric features. namiki-s.co.jp For the this compound core, this could involve replacing the nicotinonitrile ring with other heterocycles that maintain a similar spatial arrangement of key interaction points.

Nicotinonitrile Bioisosteres: The nicotinonitrile moiety could be replaced with other groups like benzonitrile, quinoline, or isoquinoline (B145761) to explore different hydrophobic interactions and vector orientations for substituents. bldpharm.com Isosteric replacement of the cyano group with other small, electron-withdrawing groups could also be explored.

Piperidine Replacements: The piperidine ring could be replaced by other saturated heterocycles or even acyclic linkers to alter the conformational flexibility and vector presentation of the amino group.

A hypothetical example of scaffold hopping is presented in the table below.

| Compound ID | Scaffold | Target Binding Affinity (Ki, nM) |

| LEAD-1 | This compound | 50 |

| HOP-1 | 2-(4-Aminopiperidin-1-yl)quinoline | 40 |

| HOP-2 | 2-(4-Aminopiperidin-1-yl)benzothiazole | 120 |

This table contains hypothetical data for illustrative purposes.

Fragment-based drug design (FBDD) is an approach where small molecular fragments are screened for binding to a target, and then grown or linked together to produce a more potent lead. nih.govnih.govopenaccessjournals.com The this compound scaffold itself can be seen as being composed of fragments, such as 4-aminopiperidine (B84694) and 2-chloronicotinonitrile.

In a hypothetical FBDD approach, if 4-aminopiperidine was identified as a fragment hit, it could be elaborated by linking it to various substituted nicotinonitriles to rapidly build a library of potential leads for optimization. Conversely, if a substituted nicotinonitrile was a hit, different amino-substituted cyclic amines could be attached to explore the other end of the binding site. This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov

Molecular hybridization involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with a potentially synergistic or multi-target profile. mdpi.com

Starting with the this compound core, one could hybridize it with other known pharmacophores. For example, if the primary target is a kinase, the 4-amino group could be derivatized with a moiety known to interact with the hinge region of kinases. This strategy aims to leverage existing knowledge of drug-target interactions to create novel compounds with enhanced or multiple activities. mdpi.com

For instance, if a particular phenyl-urea moiety is known to inhibit a target of interest, a hybrid molecule could be synthesized as shown in the following hypothetical reaction:

This compound + Substituted Phenyl Isocyanate → Hybrid Compound

This approach can lead to the development of compounds with novel mechanisms of action or improved efficacy through the simultaneous modulation of multiple biological targets.

Computational and Theoretical Investigations of 2 4 Aminopiperidin 1 Yl Nicotinonitrile

Molecular Docking Simulations for Ligand-Protein Complexes

There is no specific information available in the public domain regarding molecular docking simulations of 2-(4-Aminopiperidin-1-yl)nicotinonitrile with specific protein targets. Such studies would be invaluable in elucidating its potential mechanism of action and binding affinity to various receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

No QSAR models have been published that specifically include this compound. The development of QSAR models requires a dataset of structurally related compounds with corresponding biological activity data, which is not currently available for this compound and its analogs.

In Silico Screening and Virtual Library Design

There are no documented instances of in silico screening campaigns or the design of virtual libraries based on the this compound scaffold. These computational techniques are instrumental in identifying novel derivatives with potentially improved pharmacological profiles.

Density Functional Theory (DFT) Applications in Conformational Analysis

Specific DFT studies focusing on the conformational analysis and electronic properties of this compound have not been reported. DFT calculations would provide significant insights into the molecule's three-dimensional structure, stability, and reactivity.

Preclinical in Vitro and in Vivo Biological Activity Research of 2 4 Aminopiperidin 1 Yl Nicotinonitrile Exclusively Non Human Models

In Vitro Biochemical and Cellular Assays

In vitro studies using biochemical and cell-based assays have been instrumental in elucidating the mechanisms of action for compounds structurally related to 2-(4-aminopiperidin-1-yl)nicotinonitrile. These assays have demonstrated effects on enzyme activity, cell growth, and key cellular pathways like apoptosis and immune response.

The molecular framework of this compound is suggestive of interactions with specific enzyme classes, notably kinases and dipeptidyl peptidase-IV (DPP-IV).

Kinase Inhibition: The aminopiperidine moiety is a recognized scaffold in the design of kinase inhibitors. Research on 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines, which share the aminopiperidine group, has identified these molecules as selective inhibitors of protein kinase B (PKB/Akt). nih.gov These compounds demonstrated nanomolar potency and pathway inhibition within cells. nih.gov Furthermore, various nicotinonitrile derivatives have been investigated for their anticancer properties, with studies showing potent inhibition of tyrosine kinases (TK). nih.gov For instance, certain novel nicotinonitrile compounds were found to inhibit TK by as much as 86-89%, with IC50 values in the nanomolar range (311 and 352 nM, respectively). nih.gov Protein kinases are crucial regulators of cellular processes, and their deregulation is often linked to cancer; thus, inhibitors are a major focus of modern cancer therapy. researchgate.net

DPP-IV Inhibition: The aminopiperidine ring is a critical structural feature in a class of oral antihyperglycemic agents known as DPP-IV inhibitors, or "gliptins". nih.gov DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, which are responsible for regulating glucose homeostasis. nih.govnih.gov By inhibiting DPP-IV, these drugs prolong the activity of incretins, enhancing insulin (B600854) secretion and suppressing glucagon (B607659) release. dovepress.com A potent, selective, and long-acting DPP-IV inhibitor, BI 1356, incorporates an (R)-aminopiperidin-1-yl group, underscoring the importance of this moiety for high-potency inhibition. nih.gov The development of selective DPP-IV inhibitors is crucial, as non-selective inhibition of related peptidases like DPP8 and DPP9 has been associated with toxicity in animal models. researchgate.net

Table 1: Enzyme Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Enzyme | IC50 / % Inhibition | Source(s) |

|---|---|---|---|

| Nicotinonitrile Derivatives | Tyrosine Kinase (TK) | 311 nM and 352 nM | nih.gov |

| 4-(4-Aminopiperidin-1-yl)pyrrolo[2,3-d]pyrimidines | Protein Kinase B (PKBβ) | Nanomolar Potency | nih.gov |

Consistent with their activity as kinase inhibitors, various nicotinonitrile and piperidine (B6355638) derivatives have demonstrated significant antiproliferative effects across a range of cancer cell lines.

Studies on novel nicotinonitrile derivatives revealed potent cytotoxic activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with some compounds exhibiting IC50 values between 1-3 µM. nih.gov These compounds were found to be specific in their action, showing significantly less toxicity to normal fibroblast cells (WI38). nih.gov Similarly, research on other substituted nicotinonitriles has confirmed their potential as antineoplastic agents, with significant cytotoxic effects observed against various cancer cell lines, including lung (NCIH 460) and colon (RKOP 27) cancer cells. nih.gov The antiproliferative activity of compounds featuring a 4-aminopiperidine (B84694) scaffold has also been confirmed, with studies linking their kinase inhibitory function to the suppression of tumor cell growth. nih.gov

Table 2: Antiproliferative Activity of Related Nicotinonitrile Derivatives

| Compound Derivative | Cell Line | IC50 Value (µM) | Source(s) |

|---|---|---|---|

| Nicotinonitrile Derivative 5g | MCF-7 (Breast), HCT-116 (Colon) | ~1-3 | nih.gov |

| Nicotinonitrile Derivative 7i | MCF-7 (Breast), HCT-116 (Colon) | ~1-3 | nih.gov |

| Nicotinonitrile Derivative 8 | MCF-7 (Breast), HCT-116 (Colon) | ~1-3 | nih.gov |

| Nicotinonitrile Derivative 9 | MCF-7 (Breast), HCT-116 (Colon) | ~1-3 | nih.gov |

The antiproliferative effects of nicotinonitrile-related compounds are often mediated by the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle.

Research has shown that potent nicotinonitrile derivatives exert their anticancer effects by inducing the intrinsic pathway of apoptosis. nih.gov This is evidenced by the significant induction of caspases 9 and 3, which are key executioner proteins in the apoptotic cascade. nih.gov In colon cancer cells, these caspases were induced by 3-6 folds. nih.gov Further investigation into related heterocyclic compounds like piperidones confirmed that they induce apoptosis through the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspase-3/7. nih.gov

In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell division. Inhibition of tyrosine kinase by nicotinonitrile derivatives has been directly linked to cell cycle arrest. nih.gov Studies on other related compounds have shown the ability to cause cell cycle arrest at the G2/M phase or the G1 phase. nih.govmdpi.com For example, flow cytometry analysis of cells treated with certain aminopyrimidine derivatives, which also target kinases, revealed a halt in the cell cycle at the G2/M phase, preventing mitosis. mdpi.com

There is emerging evidence that compounds with a nicotinamide (B372718) or nicotinonitrile nucleus can exert immunomodulatory effects. nih.gov Nicotinamide, a related structure, has been reported to modulate the production of several proinflammatory cytokines. nih.gov

In vitro studies on newly synthesized nicotinamide derivatives demonstrated a significant capacity to reduce the levels of key immunomodulatory proteins. nih.govmdpi.com When tested on HCT-116 colon cancer cells, specific compounds led to a marked decrease in the expression of Tumor Necrosis Factor-alpha (TNF-α) by up to 92.37% and Interleukin-6 (IL-6) by up to 88.4%. nih.govmdpi.com This suggests that the cytotoxic activity of these compounds may be linked to an immunomodulatory-dependent pathway. mdpi.com DPP-4 inhibitors, which include aminopiperidine-based structures, have also been implicated as immunomodulators, with evidence suggesting they can modify specific aspects of innate immunity. nih.gov

Table 3: Immunomodulatory Effects of Related Nicotinamide Derivatives on HCT-116 Cells

| Compound | Target Protein | % Reduction | Source(s) |

|---|---|---|---|

| Derivative 7 | TNF-α | 81.6% | nih.gov |

| Derivative 7 | IL-6 | 88.4% | nih.gov |

| Derivative 10 | TNF-α | 84.5% | nih.gov |

| Derivative 10 | IL-6 | 60.9% | nih.gov |

In Vivo Studies in Relevant Animal Models (Non-Human)

In vivo characterizations in animal models provide crucial insight into the complex biological systems that control a compound's pharmacological response. nih.gov While specific in vivo data for this compound is limited in publicly available literature, the activity of closely related analogs provides a basis for predicting its potential pharmacodynamic effects.

Based on the potent in vitro DPP-IV inhibitory activity of aminopiperidine-containing molecules, the primary in vivo biological response anticipated for this compound would be related to glucose metabolism.

In vivo studies of BI 1356, an aminopiperidine-based DPP-4 inhibitor, demonstrated considerable blood glucose-lowering effects in different animal species. nih.gov Similarly, another novel 8-purine derivative DPP-4 inhibitor was tested in Zucker obese diabetic fatty (ZDF) rats, an established animal model for metabolic syndrome and type 2 diabetes. dovepress.com Oral administration of this compound in the rats' drinking water resulted in a significant reduction in both fasting hyperglycemia and chronic hyperglycemia, as measured by a decrease in absolute HbA1c values. dovepress.com These studies use pharmacodynamic markers such as blood glucose and HbA1c levels to quantitatively link the drug's presence to a pharmacological response. dovepress.comnih.gov This allows for the validation of in vitro to in vivo correlations and helps predict efficacious exposure targets. nih.gov Therefore, it is plausible that this compound, if it possesses similar potent and selective DPP-IV inhibitory activity, would demonstrate a comparable glucose-lowering response in relevant non-human diabetic models.

No publicly available studies on the preclinical in vitro or in vivo biological activity of this compound were identified.

Proof-of-Concept Studies in Disease Models (non-human, non-clinical)

No publicly available proof-of-concept studies for this compound in any non-human, non-clinical disease models were found.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 4 Aminopiperidin 1 Yl Nicotinonitrile in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the premier technique for the trace-level quantification of 2-(4-aminopiperidin-1-yl)nicotinonitrile in complex biological and research matrices. The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of the analyte at very low concentrations, which is crucial for pharmacokinetic and metabolic studies.

Method Development Considerations:

A typical LC-MS/MS method for the analysis of this compound would involve reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

Chromatography: A C18 stationary phase is often suitable for retaining the moderately polar this compound. The mobile phase would likely consist of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The formic acid serves to protonate the analyte, enhancing its ionization efficiency.

Mass Spectrometry: In positive ESI mode, the analyte will be detected as the protonated molecule [M+H]⁺. For this compound (molar mass ≈ 202.26 g/mol ), the parent ion would have a mass-to-charge ratio (m/z) of approximately 203.3. Collision-induced dissociation (CID) of this parent ion would generate characteristic fragment ions. Based on the structure, likely fragment ions would result from the cleavage of the piperidine (B6355638) ring or the loss of the amino group. For instance, fragmentation of aminopyridine derivatives often involves characteristic losses. vixra.org

Hypothetical LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (m/z) | 203.3 |

| Fragment Ions (m/z) | To be determined experimentally |

| Collision Energy | To be optimized |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Expected ¹H NMR Spectral Features:

Nicotinonitrile Ring Protons: The three protons on the pyridine (B92270) ring would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

Piperidine Ring Protons: The protons on the piperidine ring would exhibit complex multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). The protons adjacent to the nitrogen atoms would be deshielded and appear at a higher chemical shift.

Amino Group Protons: The protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule.

Nicotinonitrile Ring Carbons: The carbons of the pyridine ring and the nitrile group would resonate in the downfield region of the spectrum (typically δ 110-160 ppm).

Piperidine Ring Carbons: The carbons of the piperidine ring would appear in the aliphatic region (typically δ 20-60 ppm).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for the complete and unambiguous assignment of all proton and carbon signals.

High-Throughput Screening (HTS) Assay Development and Validation

As an intermediate for JAK inhibitors, this compound itself is not the direct target of HTS assays. However, the development of HTS assays is crucial for screening libraries of compounds derived from this intermediate to identify potent and selective JAK inhibitors.

Assay Principle:

A common HTS assay for kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate peptide by the target kinase. The assay can be designed to detect either the depletion of the co-factor ATP or the formation of the phosphorylated product.

Development and Validation Steps:

Reagent Procurement and Optimization: This includes obtaining purified, active JAK enzyme and a suitable substrate peptide. The concentrations of the enzyme, substrate, and ATP are optimized to ensure a robust and reproducible signal.

Assay Format Selection: A variety of detection technologies can be used, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).

Assay Validation: The assay is validated to ensure its suitability for HTS. Key validation parameters include:

Z'-factor: A statistical measure of the assay's quality, with a value > 0.5 indicating an excellent assay.

Signal-to-Background Ratio: A high ratio is desirable for a clear distinction between active and inactive compounds.

DMSO Tolerance: The assay must be robust in the presence of dimethyl sulfoxide (B87167) (DMSO), the solvent in which compound libraries are typically stored.

Reproducibility: The assay should yield consistent results across multiple plates and on different days.

Example HTS Assay Parameters for a JAK Inhibitor Screen:

| Parameter | Description |

| Assay Type | TR-FRET based kinase assay |

| Enzyme | Recombinant human JAK1 |

| Substrate | Biotinylated STAT1 peptide |

| Detection | Europium-labeled anti-phospho-STAT1 antibody and streptavidin-allophycocyanin |

| Plate Format | 384-well or 1536-well |

| Compound Concentration | Typically 10 µM for primary screening |

Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation

In a research setting, it is essential to confirm the identity and purity of this compound before its use in subsequent reactions or biological assays. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC with UV detection is a standard method for determining the purity of the compound.

Method: A reversed-phase HPLC method, similar to that described for LC-MS analysis, can be used. The compound can be monitored at a wavelength where the nicotinonitrile chromophore absorbs, typically around 260 nm.

Purity Calculation: The purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to confirm the presence of key functional groups in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C≡N stretch (nitrile) | 2220-2260 |

| C=N and C=C stretch (aromatic ring) | 1500-1600 |

| C-N stretch | 1000-1350 |

Elemental Analysis:

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated theoretical values for the molecular formula C₁₁H₁₄N₄.

By employing this suite of advanced analytical methodologies, researchers can ensure the structural integrity and purity of this compound, thereby contributing to the reliability and reproducibility of their research findings.

Future Research Directions and Prospects for 2 4 Aminopiperidin 1 Yl Nicotinonitrile in Academic Exploration

As a versatile chemical intermediate, 2-(4-Aminopiperidin-1-yl)nicotinonitrile stands as a valuable scaffold for future scientific inquiry. Its core structure, featuring both a nicotinonitrile and an aminopiperidine moiety, offers rich potential for the development of novel compounds and research methodologies. The following sections outline prospective avenues for academic exploration that could unlock the full potential of this compound.

Q & A

Q. What safety precautions are recommended for handling 2-(4-aminopiperidin-1-yl)nicotinonitrile in laboratory settings?

While specific toxicological data for this compound may be limited, standard protocols for structurally similar aminopiperidine derivatives should be followed. Immediate actions include:

- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .

- Ingestion : Rinse the mouth (if conscious) and seek medical attention . Note: Toxicity studies for related compounds (e.g., benzyl 4-aminopiperidine-1-carboxylate) highlight incomplete toxicological profiles, necessitating caution .

Q. What synthetic routes are commonly employed for nicotinonitrile derivatives, and how do they apply to this compound?

Synthesis often involves:

- Cyano-substitution : Reacting halogenated pyridines with amines (e.g., 4-aminopiperidine) under nucleophilic aromatic substitution conditions .

- Multicomponent reactions : For structurally complex derivatives, domino reactions (e.g., Michael addition-cyclization) are used to assemble heterocyclic cores .

- Post-synthetic modifications : Protecting groups (e.g., Boc for amines) ensure regioselectivity during synthesis .

Q. How can researchers confirm the molecular structure of this compound?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and amine functionality (e.g., δ ~3.5–4.0 ppm for piperidine protons) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .

- X-ray crystallography : For unambiguous determination of solid-state conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for aminopiperidine-containing compounds?

- In silico modeling : Use tools like ADMET Predictor™ to estimate toxicity endpoints when experimental data are lacking .

- Comparative studies : Benchmark against structurally validated analogs (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives) to infer safety profiles .

- Dose-response assays : Conduct in vitro cytotoxicity screening (e.g., MTT assays on HEK-293 cells) to establish safe working concentrations .

Q. What experimental designs are optimal for evaluating the biological activity of this compound in cancer research?

- Nanoparticle-mediated delivery : Encapsulate the compound in chitosan-based nanoparticles (size: 187–338 nm) to enhance cellular uptake and assess viability reduction in CCRF-CEM leukemia cells .

- Targeted assays : Use β3-adrenoreceptor binding studies (e.g., competitive ELISA) to evaluate agonist/antagonist potential, referencing analogs like Lubabegron .

- Synergy screens : Test combinatorial effects with established chemotherapeutics (e.g., paclitaxel) to identify synergistic mechanisms .

Q. How can spectroscopic methods elucidate reaction mechanisms in nicotinonitrile synthesis?

- Reaction monitoring : Use in situ FTIR to track nitrile group stability during nucleophilic substitutions .

- Isotopic labeling : Incorporate N-labeled amines to trace regioselectivity in heterocyclic ring formation .

- Kinetic studies : Employ stopped-flow UV-Vis spectroscopy to measure intermediate formation rates in multicomponent reactions .

Q. What strategies ensure reproducibility in synthesizing this compound analogs?

- Quality control : Implement HPLC-PDA (≥95% purity threshold) and Karl Fischer titration for moisture-sensitive intermediates .

- Process optimization : Use design of experiments (DoE) to refine reaction parameters (e.g., temperature, solvent polarity) and minimize byproducts .

- Scale-up protocols : Adopt continuous-flow systems to maintain consistency from milligram to gram-scale syntheses .

Q. How can structure-activity relationship (SAR) studies guide the optimization of nicotinonitrile derivatives?

- Substituent variation : Modify the piperidine amine (e.g., alkylation, acylation) and pyridine cyano group to assess impact on receptor binding .

- Bioisosteric replacement : Replace the nitrile with a carboxylate or tetrazole to modulate solubility and bioavailability .

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using bioactivity data from analogs (e.g., antimicrobial 6-phenylnicotinonitriles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.